Angiotensin II (Ang II) is a critical hormone in the renin-angiotensin system (RAS), playing a pivotal role in regulating blood pressure, fluid balance, and vascular resistance. It exerts its effects through interaction with specific angiotensin receptors, primarily the type 1 (AT1) and type 2 (AT2) receptors. These receptors have distinct signaling mechanisms and physiological functions, with AT1 receptors generally mediating vasoconstriction and growth promotion, while AT2 receptors are involved in vasodilation and growth inhibition46. The complexity of Ang II's actions is further highlighted by its interaction with other signaling molecules and pathways, influencing cardiovascular health and disease367.
Angiotensin II antipeptide exerts its effects by competitively inhibiting the binding of angiotensin II to its receptors. [, , , , , , , ] This competitive antagonism effectively blocks the downstream signaling pathways activated by angiotensin II, ultimately reducing or abolishing its physiological and pathological actions.
Ang II has been implicated in the pathophysiology of hypertension and heart failure. The counterregulatory actions of Ang-(1-7), a derivative of Ang II, have been shown to have depressor, vasodilator, and antihypertensive effects, which may explain the efficacy of converting enzyme inhibitors in treating hypertension1. Moreover, the interaction of Ang II with other hormones and cytokines, such as transforming growth factor (TGF)-beta1 and interleukin (IL)-6, suggests a complex network of signaling that contributes to myocardial hypertrophy and heart failure7.
The signaling mechanisms of Ang II receptors are critical in vascular pathophysiology. The AT1 receptor is predominantly associated with vascular hypertrophy and hypertension, while the AT2 receptor is implicated in cell death, vasodilation, and natriuresis6. Understanding these pathways is crucial for the development of therapeutic strategies targeting the RAS in the treatment of hypertension and coronary heart disease.
The RAS is a target for therapeutic intervention in cardiovascular diseases. The development of specific nonpeptide receptor antagonists has led to advances in the physiology, pharmacology, and therapy of the RAS. These antagonists are as effective as angiotensin-converting enzyme inhibitors in treating cardiovascular diseases and are better tolerated4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6